molecular formula C3H9ClN2OS B2558804 (Aminosulfonimidoyl)cyclopropane;hydrochloride CAS No. 2135509-42-9

(Aminosulfonimidoyl)cyclopropane;hydrochloride

Cat. No.: B2558804
CAS No.: 2135509-42-9
M. Wt: 156.63
InChI Key: KUAMHNHBDYXBOA-UHFFFAOYSA-N
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Description

(Aminosulfonimidoyl)cyclopropane;hydrochloride is a versatile chemical compound known for its complex molecular structure.

Preparation Methods

The synthesis of (Aminosulfonimidoyl)cyclopropane;hydrochloride involves several steps, typically starting with the preparation of the cyclopropane ring followed by the introduction of the aminosulfonimidoyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(Aminosulfonimidoyl)cyclopropane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Aminosulfonimidoyl)cyclopropane;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in catalysis and other industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Aminosulfonimidoyl)cyclopropane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(Aminosulfonimidoyl)cyclopropane;hydrochloride can be compared with other similar compounds, such as:

  • (Aminosulfonimidoyl)cyclopropane;hydrobromide
  • (Aminosulfonimidoyl)cyclopropane;hydroiodide

These compounds share similar structural features but differ in their halide components, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific halide component, which may confer distinct properties and advantages in certain applications.

Properties

IUPAC Name

(aminosulfonimidoyl)cyclopropane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS.ClH/c4-7(5,6)3-1-2-3;/h3H,1-2H2,(H3,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAMHNHBDYXBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=N)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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